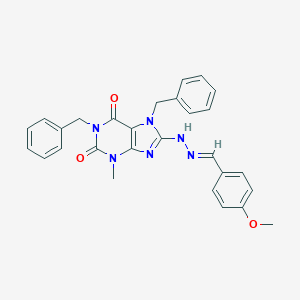
4-methoxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methoxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a useful research compound. Its molecular formula is C28H26N6O3 and its molecular weight is 494.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Methoxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a compound of interest due to its potential biological activities. This hydrazone derivative is synthesized from 4-methoxybenzaldehyde and has shown various pharmacological effects that warrant detailed exploration.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Hydrazones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound under discussion has been evaluated in several studies for its efficacy against various biological targets.
Antimicrobial Activity
Research indicates that hydrazones derived from benzaldehyde exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis and evaluation of several hydrazone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 16 µg/mL to 64 µg/mL, demonstrating their potential as antimicrobial agents .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Hydrazone A | 16 | S. aureus |
| Hydrazone B | 32 | E. coli |
| Hydrazone C | 64 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of hydrazones has been extensively studied. A review on hydrazone derivatives indicated that many show cytotoxic effects against various cancer cell lines. For example, the compound was tested against prostate cancer cells and exhibited IC50 values in the micromolar range (10–200 µM), indicating moderate to strong cytotoxicity .
The biological activity of 4-methoxybenzaldehyde hydrazone can be attributed to its ability to interact with specific cellular targets. The compound acts as an inhibitor of enzymes involved in cancer progression and microbial resistance. For example, it has been suggested that hydrazones may inhibit aldehyde dehydrogenases (ALDHs), which are overexpressed in various tumors .
Case Studies
- Antimicrobial Study : A study conducted on a series of hydrazones demonstrated their effectiveness against gram-positive and gram-negative bacteria. The results showed that certain derivatives had zones of inhibition greater than 16 mm when tested on agar plates .
- Anticancer Study : In another investigation focusing on prostate cancer cell lines, the compound was evaluated for its inhibitory effects on ALDH isoforms. The results indicated that specific analogues exhibited enhanced potency compared to standard treatments .
Eigenschaften
IUPAC Name |
1,7-dibenzyl-8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O3/c1-32-25-24(26(35)34(28(32)36)19-22-11-7-4-8-12-22)33(18-21-9-5-3-6-10-21)27(30-25)31-29-17-20-13-15-23(37-2)16-14-20/h3-17H,18-19H2,1-2H3,(H,30,31)/b29-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHACWHHLCXQIGU-STBIYBPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)NN=CC4=CC=C(C=C4)OC)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)N/N=C/C4=CC=C(C=C4)OC)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














